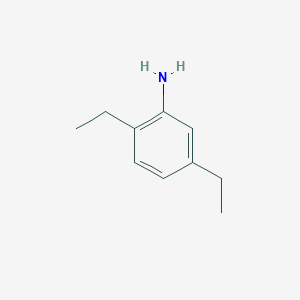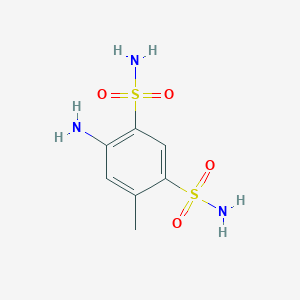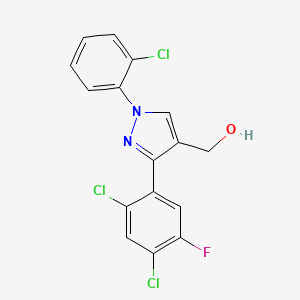
2,5-Diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It serves as a precursor for various dyes and other industrial products.
2,5-Diethylaniline: (CHN) is an organic compound. It appears as a colorless liquid, although commercial samples often exhibit a yellow hue.
Preparation Methods
Synthetic Routes: One common method involves the alkylation of aniline (CHN) with diethyl sulfate (EtSO).
Reaction Conditions: The reaction typically occurs in the presence of a base (such as sodium hydroxide) and under reflux conditions.
Industrial Production: Large-scale production of 2,5-diethylaniline involves similar alkylation processes, often using more efficient catalysts.
Chemical Reactions Analysis
Reactivity: 2,5-diethylaniline undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block for dyes and pigments.
Biology: May serve as a probe or substrate in biochemical studies.
Medicine: Limited applications due to its toxicity, but it has been investigated for potential pharmaceutical uses.
Industry: Used in the synthesis of various organic compounds.
Mechanism of Action
- The exact mechanism by which 2,5-diethylaniline exerts its effects depends on the specific context (e.g., its role in a chemical reaction or biological system).
- It may interact with molecular targets (enzymes, receptors, etc.) or participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds: Other alkylated anilines, such as 2,4-diethylaniline and 2,6-diethylaniline.
Uniqueness: 2,5-diethylaniline’s position of ethyl groups on the aromatic ring distinguishes it from its positional isomers.
Remember that while this compound has diverse applications, its toxicity and potential genotoxicity warrant careful handling and consideration in research and industrial settings
Properties
CAS No. |
80427-50-5 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2,5-diethylaniline |
InChI |
InChI=1S/C10H15N/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
VBUBGTCJRMYYRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005093.png)
![5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005100.png)
![[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12005103.png)

![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12005121.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005127.png)
![tert-butyl N-[(2-aminoacetyl)amino]carbamate](/img/structure/B12005130.png)

![2-[(4-methoxybenzyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12005146.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005154.png)

![2,2,2-trichloroethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B12005165.png)
![N-benzyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12005183.png)
